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Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde

Cat. No.: B140518

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-
Pyridinecarboxaldehyde (CAS No: 500-22-1), a key building block in pharmaceutical and
chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for
compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Pyridinecarboxaldehyde,
providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not explicitly
found in search

results
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

Data not explicitly found in search results

Note: While search results confirm the existence of *H and 3C NMR spectra for 3-
Pyridinecarboxaldehyde, specific peak assignments and coupling constants were not
available in the provided snippets. Researchers should refer to dedicated spectral databases
for detailed information.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Pyridinecarboxaldehyde exhibits characteristic absorption bands
corresponding to its functional groups. The data presented is from the Coblentz Society's
evaluated infrared reference spectra collection.[1][2]

Wavenumber (cm—?) Intensity Assignment
~1700 Strong C=0 stretch (aldehyde)
~2820, ~2720 Medium C-H stretch (aldehyde)
~3050 Medium C-H stretch (aromatic)
) C=C and C=N stretching
~1590, ~1470, ~1430 Medium-Strong .
(pyridine ring)
In-plane C-H bendin ridine
~1200-1000 Medium _ P 9 (py
ring)
] Out-of-plane C-H bending
Below 900 Medium-Strong

(pyridine ring)

Mass Spectrometry (MS)

Mass spectrometry data, specifically from electron ionization (EI), is available for 3-
Pyridinecarboxaldehyde.[1][2][3][4]
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miz Relative Intensity Assighment

107 High [M]* (Molecular ion)
106 High [M-H]*

78 Medium [M-CHO]*

51 Medium [CaHs]* fragment

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 3-Pyridinecarboxaldehyde.
Methodology:
e Sample Preparation:

o Accurately weigh 5-25 mg of 3-Pyridinecarboxaldehyde for tH NMR or 50-100 mg for 13C
NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
Chloroform-d, DMSO-ds).[5][6] The use of a deuterated solvent is crucial to avoid large
solvent signals in the *H NMR spectrum and to provide a lock signal for the spectrometer.

[510718]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.[6]

o Filter the solution through a small cotton plug in a Pasteur pipette to remove any
particulate matter.[9]

o Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.

[6]
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o Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.[6]

o Shim the magnetic field to achieve optimal homogeneity and resolution.[6] This process
minimizes peak broadening.

o Tune and match the probe to the appropriate nucleus (*H or 13C).[6]

o Set the acquisition parameters, including the number of scans, spectral width, and
relaxation delay.

o Acquire the spectrum. For 33C NMR, a larger number of scans is typically required due to
the low natural abundance of the 13C isotope.

» Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative ratios of protons.

o Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling
network.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 3-Pyridinecarboxaldehyde.

Methodology (for a liquid sample using Attenuated Total Reflectance - ATR):
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e Sample Preparation:

o As 3-Pyridinecarboxaldehyde is a liquid at room temperature, minimal sample
preparation is required for ATR-FTIR.[10]

e Instrument Setup and Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from atmospheric water and carbon
dioxide.

o Place a small drop of 3-Pyridinecarboxaldehyde directly onto the ATR crystal.

o Acquire the sample spectrum. The instrument will pass an infrared beam through the
crystal, which will be in contact with the sample.[11]

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the

sample spectrum.

o The resulting spectrum will show the absorbance or transmittance of the sample as a
function of wavenumber (cm™1).

o Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of 3-Pyridinecarboxaldehyde and its

fragments using Electron lonization (El).
Methodology:
o Sample Preparation and Introduction:

o For a volatile liquid like 3-Pyridinecarboxaldehyde, direct infusion or injection into the
mass spectrometer via a gas chromatograph (GC-MS) is a common method.[12]
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o If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent.

e Instrument Setup and Data Acquisition:

[e]

Tune and calibrate the mass spectrometer using a known standard.[13]
o Set the ionization mode to Electron lonization (El).

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.[13]

o The resulting ions are accelerated into the mass analyzer.
o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]
o The detector records the abundance of each ion.
» Data Processing:
o The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.[14]

o Analyze the fragmentation pattern to gain structural information. The base peak, the most
intense peak in the spectrum, corresponds to the most stable fragment ion.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Pyridinecarboxaldehyde.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.uknml.com/media/2991/best-practice-guide_to-generating-mass-spectra.pdf?ipignore=true
https://www.uknml.com/media/2991/best-practice-guide_to-generating-mass-spectra.pdf?ipignore=true
https://www.ncbi.nlm.nih.gov/books/NBK589702/
https://www.ncbi.nlm.nih.gov/books/NBK589702/
https://www.ncbi.nlm.nih.gov/books/NBK589702/
https://www.benchchem.com/product/b140518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

3-Pyridinecarboxaldehyde

NMR IR MS

Dissolution in
Deuterated Solvent

'

Filtration

'

Transfer to NMR Tube

Direct Application to ATR Dilution for GC-MS

Data Acvquisition
NMR Spectrometer FTIR Spectrometer Mass Spectrometer
(*H, ©C) (ATR) (El)

Data Prpcessing

y y y

Fourier Transform,
Phasing, Calibration

Background Subtraction Spectrum Generation

Data Analysis & Interpretation

Chemical Shift, Functional Group Molecular lon,
Coupling, Integration Identification Fragmentation Pattern

Structure Elucidation/
Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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